Ferroplex

Description

BenchChem offers high-quality Ferroplex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferroplex including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55128-83-1 |

|---|---|

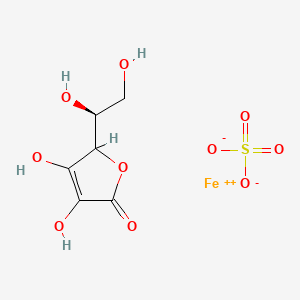

Molecular Formula |

C6H8FeO10S |

Molecular Weight |

328.03 g/mol |

IUPAC Name |

2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;iron(2+);sulfate |

InChI |

InChI=1S/C6H8O6.Fe.H2O4S/c7-1-2(8)5-3(9)4(10)6(11)12-5;;1-5(2,3)4/h2,5,7-10H,1H2;;(H2,1,2,3,4)/q;+2;/p-2/t2-,5?;;/m0../s1 |

InChI Key |

OQAGRSBEZZMYDV-FGYKXYDQSA-L |

Isomeric SMILES |

C([C@@H](C1C(=C(C(=O)O1)O)O)O)O.[O-]S(=O)(=O)[O-].[Fe+2] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]S(=O)(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Ferroplex in Iron Absorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroplex is a composite formulation designed to address iron deficiency by providing elemental iron in the form of ferrous sulfate (B86663), a readily absorbable non-heme iron salt. Its mechanism of action is centered on the well-established physiological pathways of ferrous iron absorption and is augmented by the inclusion of ascorbic acid (Vitamin C), folic acid, and cyanocobalamin (B1173554) (Vitamin B12) to support erythropoiesis and enhance iron bioavailability. This technical guide provides a detailed examination of the molecular and systemic processes governing iron absorption from Ferroplex, supported by quantitative data from clinical studies, detailed experimental protocols, and visual representations of the key pathways.

Core Mechanism of Action: Ferrous Sulfate Absorption and Systemic Regulation

The primary active ingredient in Ferroplex for iron repletion is ferrous sulfate (FeSO₄). The absorption of iron from ferrous sulfate is a multi-step process that occurs predominantly in the duodenum and proximal jejunum.[1] This process can be divided into three key phases: luminal reduction, apical uptake by enterocytes, and basolateral export into the circulation.

Luminal and Brush Border Events

Dietary non-heme iron is typically in the ferric (Fe³⁺) state, which is poorly soluble at the neutral pH of the small intestine.[2] For absorption to occur, ferric iron must be reduced to the more soluble ferrous (Fe²⁺) form. This reduction is facilitated by the low pH of the stomach and by brush border reductases, such as duodenal cytochrome B (Dcytb), located on the apical surface of enterocytes.[2] The presence of ascorbic acid in Ferroplex plays a crucial role at this stage, acting as a potent reducing agent that converts Fe³⁺ to Fe²⁺, thereby increasing the pool of absorbable iron.[3] Ascorbic acid also forms a soluble chelate with iron, which remains in solution at the higher pH of the duodenum, further enhancing its availability for transport.[3]

Cellular Transport: Apical Uptake and Intracellular Fate

The transport of ferrous iron across the apical membrane of the enterocyte is mediated by the Divalent Metal Transporter 1 (DMT1).[2] DMT1 is a transmembrane protein that co-transports Fe²⁺ with a proton into the cell. Once inside the enterocyte, the absorbed iron enters the labile iron pool and has two primary fates:

-

Storage: Iron can be stored intracellularly within the protein ferritin. Ferritin sequesters iron in a non-toxic form and acts as a buffer against iron overload.[2]

-

Transport: Iron can be chaperoned across the cell to the basolateral membrane for export into the bloodstream.

Basolateral Export and Systemic Circulation

The export of iron from the enterocyte into the systemic circulation is controlled by the transmembrane protein ferroportin.[2] As iron is transported out of the cell by ferroportin, it is re-oxidized to its ferric (Fe³⁺) state by the ferroxidase hephaestin.[2] This oxidation is necessary for iron to bind to transferrin, the primary iron transport protein in the blood. Transferrin then delivers iron to sites of utilization, primarily the bone marrow for hemoglobin synthesis, and to storage sites such as the liver.

Systemic Regulation by Hepcidin (B1576463)

The rate of iron absorption is tightly regulated to maintain iron homeostasis and prevent both deficiency and overload. The key regulator of systemic iron balance is the liver-derived peptide hormone, hepcidin.[4] Hepcidin controls iron absorption by binding to ferroportin on the surface of enterocytes and macrophages.[4] This binding induces the internalization and degradation of ferroportin, thereby trapping iron within these cells and reducing its entry into the bloodstream.[4]

Hepcidin expression is regulated by several factors:

-

Increased by high iron stores and inflammation: This leads to decreased iron absorption.

-

Decreased by iron deficiency and increased erythropoietic demand: This results in increased iron absorption.

The ingestion of oral iron supplements like Ferroplex can lead to a transient increase in hepcidin levels, which can, in turn, reduce the absorption of subsequent iron doses.[5]

Synergistic Roles of Other Components in Ferroplex

Ascorbic Acid (Vitamin C)

As previously mentioned, ascorbic acid significantly enhances the absorption of non-heme iron.[3] It acts as a potent reducing agent, converting ferric iron to the more soluble and absorbable ferrous form.[6] It also forms a soluble iron-ascorbate chelate, preventing the precipitation of iron at the alkaline pH of the small intestine.[3] Clinical studies have shown that the co-administration of ascorbic acid with ferrous sulfate can significantly increase fractional iron absorption.[4]

Folic Acid and Vitamin B12 (Cyanocobalamin)

Folic acid and Vitamin B12 are essential B vitamins that play critical roles in erythropoiesis (red blood cell production). Their inclusion in Ferroplex addresses the fact that iron deficiency anemia can often be accompanied by deficiencies in these vitamins, which can also lead to megaloblastic anemia. By providing these essential co-factors, Ferroplex supports the efficient utilization of absorbed iron for hemoglobin synthesis and the production of healthy red blood cells.

Quantitative Data on Ferrous Sulfate Pharmacokinetics and Efficacy

The following tables summarize quantitative data from clinical studies on oral ferrous sulfate supplementation.

| Table 1: Pharmacokinetic Parameters of Oral Ferrous Sulfate | |

| Parameter | Value |

| Primary Absorption Site | Duodenum and proximal jejunum |

| Fractional Absorption (Healthy Individuals) | Up to 10% |

| Fractional Absorption (Iron-Deficient Individuals) | Up to 60% |

| Median Time to Maximum Serum Concentration (Tmax) | 4 hours (prolonged-release formulation)[7] |

| Effect of Food on Absorption | Can decrease absorption by 33% to 50% |

| Table 2: Efficacy of Oral Ferrous Sulfate in Clinical Trials | |||

| Study Population | Intervention | Duration | Key Outcomes |

| Heart Failure patients with Iron Deficiency Anemia | 200 mg Ferrous Sulfate three times a day | 12 weeks | Significant improvement in functional capacity (6-minute walk test: +46.23 m vs. -13.7 m for placebo)[8] |

| Significant increase in hemoglobin (12.7 g/dL vs. 11.3 g/dL for placebo)[8] | |||

| Significant increase in ferritin (207.3 ng/mL vs. 111.7 ng/mL for placebo)[8] | |||

| Pregnant Women (prevention of anemia) | 65 mg elemental iron (as Ferrous Sulfate) daily | From 14-24 weeks to 37 weeks gestation | Effective in preventing a significant drop in hemoglobin[9] |

| 130 mg elemental iron (as Ferrous Sulfate) daily | Significantly higher side effects compared to once-daily dosing[9] |

| Table 3: Effect of Ascorbic Acid on Ferrous Sulfate Absorption | ||

| Study Design | Intervention | Result |

| Crossover study in healthy women | 6 mg oral iron as FeSO₄ with ascorbic acid in a maize porridge | Fractional iron absorption was 15.2%[4] |

| 6 mg oral iron as NaFeEDTA in a maize porridge | Fractional iron absorption was 6.0%[4] |

Detailed Experimental Protocols

Example Protocol 1: Pharmacokinetic Study of Prolonged-Release Ferrous Sulfate

-

Study Design: A multicenter, single-dose, open-label study.[7]

-

Participants: 30 non-pregnant women aged 18-45 years with iron deficiency anemia.[7]

-

Intervention: A single oral dose of 160 mg ferrous sulfate (administered as two 80 mg prolonged-release tablets) under fasting conditions.[7]

-

Methodology:

-

Blood samples were collected at pre-dose and at multiple time points up to 24 hours post-dose.[7]

-

Serum iron concentrations were determined using a colorimetric analytical method.[7]

-

Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated from the serum concentration-time profiles using a non-compartmental approach.[7]

-

Example Protocol 2: Randomized Controlled Trial of Ferrous Sulfate in Heart Failure

-

Study Design: A double-blind, randomized, placebo-controlled trial.[8]

-

Participants: 54 patients with heart failure with reduced ejection fraction and iron deficiency anemia.[8]

-

Intervention:

-

Methodology:

Visualizing the Mechanism of Action

Signaling Pathways and Experimental Workflows

Caption: Cellular mechanism of ferrous iron absorption.

Caption: Systemic regulation of iron absorption by hepcidin.

Caption: Example workflow for a randomized controlled trial.

Conclusion

The mechanism of action of Ferroplex is fundamentally based on the efficient absorption of its ferrous sulfate component, a process enhanced by the inclusion of ascorbic acid. The absorbed iron is then made available for critical physiological processes, most notably erythropoiesis, which is further supported by the presence of folic acid and vitamin B12. The entire process is intricately regulated by the hepcidin-ferroportin axis to ensure systemic iron homeostasis. This guide provides a comprehensive overview of these mechanisms, supported by clinical data and experimental methodologies, to serve as a valuable resource for research and drug development professionals in the field of iron metabolism and therapeutics.

References

- 1. mims.com [mims.com]

- 2. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of vitamin C and iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fortification iron as ferrous sulfate plus ascorbic acid is more rapidly absorbed than as sodium iron EDTA but neither increases serum nontransferrin-bound iron in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Pharmacokinetics of Ferrous Sulphate (Tardyferon®) after Single Oral Dose Administration in Women with Iron Deficiency Anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral Ferrous Sulphate Improves Functional Capacity on Heart Failure Patients with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Bioavailability of Ferrous Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of ferrous sulfate (B86663), a widely used iron salt for the treatment and prevention of iron deficiency anemia. The information presented herein is synthesized from a range of clinical and preclinical studies to support research, development, and clinical application of iron supplements. While this guide focuses on the active ingredient ferrous sulfate, the brand name "Ferroplex" is addressed within the broader context of ferrous sulfate formulations.

Executive Summary

Ferrous sulfate is a cornerstone of oral iron therapy due to its high elemental iron content and established efficacy. Its bioavailability, however, is influenced by a multitude of factors including the formulation, patient's iron status, and co-ingestion of other substances. Understanding these variables is critical for optimizing therapeutic outcomes and minimizing adverse effects. This guide delves into the pharmacokinetics, absorption mechanisms, and experimental methodologies used to evaluate the bioavailability of ferrous sulfate.

Pharmacokinetics and Bioavailability of Ferrous Sulfate

The absorption of ferrous sulfate occurs predominantly in the duodenum and proximal jejunum.[1] In healthy individuals, approximately 10% of ingested elemental iron is absorbed, whereas in individuals with iron-deficiency anemia, absorption can increase to as much as 60%.[1]

Factors Influencing Bioavailability

Several factors can impact the bioavailability of ferrous sulfate:

-

Formulation: Enteric-coated and some extended-release formulations may exhibit decreased absorption as they are designed to release iron beyond the primary absorption sites in the upper gastrointestinal tract.[1][2] Studies have shown that the bioavailability of iron from enteric-coated preparations can be less than 30% of that from an oral solution.[2] In contrast, film-coated tablets have demonstrated bioavailability comparable to oral solutions.[2]

-

Iron Status: Individuals with depleted iron stores exhibit upregulated iron absorption mechanisms, leading to higher fractional iron absorption.[3]

-

Dosing Regimen: Alternate-day dosing of ferrous sulfate has been shown to result in greater iron absorption compared to consecutive daily dosing in iron-deficient anemic women.[3] This is attributed to the influence of hepcidin (B1576463), a key regulator of iron absorption.

-

Food and Concomitant Medications: The presence of food can decrease iron absorption by 33% to 50%.[1] Substances like tea, coffee, milk, eggs, and whole grains can inhibit absorption, while meat and ascorbic acid (Vitamin C) can enhance it.[4][5]

Quantitative Bioavailability Data

The following tables summarize key quantitative data from various studies on ferrous sulfate bioavailability.

Table 1: Comparative Bioavailability of Different Ferrous Sulfate Formulations

| Formulation | Relative Bioavailability (Compared to Oral Solution) | Key Findings | Reference |

| Film-Coated Tablets | Essentially equivalent | Comparable bioavailability to oral solution. | [2] |

| Enteric-Coated Tablets | < 30% | Significantly lower bioavailability due to release beyond primary absorption sites. | [2] |

| Uncoated Ferrous Sulfate | 12% (in iron-deficient women) | Higher absorption compared to enteric-coated formulations. | [6] |

| Enteric-Coated Ferrous Sulfate | 3.5% (in iron-deficient women) | Poor iron bioavailability. | [6] |

Table 2: Pharmacokinetic Parameters of Ferrous Sulfate in Iron-Deficient Anemic Women (160 mg single oral dose)

| Parameter | Value | Unit | Reference |

| Tmax (median) | 4 | hours | [7] |

| C8h (% of Cmax) | 78.6 | % | [7] |

| C12h (% of Cmax) | 47.5 | % | [7] |

Molecular Mechanisms of Iron Absorption

The absorption of non-heme iron, such as that from ferrous sulfate, is a tightly regulated process involving several key proteins.

First, dietary ferric iron (Fe³⁺) is reduced to its ferrous form (Fe²⁺) by duodenal cytochrome b (DcytB) on the apical membrane of enterocytes.[8][9] Ferrous iron is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[8][9][10]

Once inside the cell, iron can either be stored as ferritin or exported into the bloodstream via the basolateral transporter ferroportin (FPN1).[9][10] The exported Fe²⁺ is then oxidized back to Fe³⁺ by hephaestin, allowing it to bind to transferrin for transport throughout the body.[8]

The hormone hepcidin, synthesized in the liver, plays a crucial role in regulating iron homeostasis by binding to ferroportin, leading to its internalization and degradation.[10][11] High hepcidin levels, therefore, decrease iron absorption.

Experimental Protocols for Bioavailability Assessment

A variety of in vivo and in vitro methods are employed to evaluate the bioavailability of ferrous sulfate.

In Vivo Human Studies

Objective: To determine the fractional absorption and pharmacokinetic profile of iron from a specific formulation in human subjects.

Methodology:

-

Subject Recruitment: Healthy volunteers or individuals with iron deficiency are recruited based on specific inclusion and exclusion criteria.[3] Informed consent is obtained from all participants.[3]

-

Isotope Labeling: The iron formulation (e.g., ferrous sulfate) is labeled with stable isotopes of iron, such as ⁵⁷Fe or ⁵⁸Fe.[6]

-

Administration: The labeled iron supplement is administered to the subjects, often after an overnight fast.[7] In comparative studies, different formulations are given on separate occasions with a washout period in between.[6]

-

Blood Sampling: Blood samples are collected at baseline and at various time points post-administration (e.g., hourly for up to 12-24 hours) to measure serum iron concentrations.[2][7] For fractional absorption studies, blood is also collected after a longer period (e.g., 14-15 days) to measure the incorporation of the isotope into red blood cell hemoglobin.[6][12]

-

Analysis: Serum iron concentrations are determined using methods like spectrophotometry.[2] Isotopic enrichment in hemoglobin is measured using mass spectrometry.[6]

-

Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) are calculated from the serum iron concentration-time profiles.[2] Fractional iron absorption is calculated from the isotopic enrichment of hemoglobin.[3]

In Vitro Dissolution Studies

Objective: To assess the in vitro release characteristics of iron from a solid dosage form under simulated gastrointestinal conditions.

Methodology:

-

Apparatus: A USP-compliant dissolution apparatus (e.g., USP Apparatus 2, paddle method) is used.

-

Dissolution Media: Different media are prepared to simulate the pH of the stomach and small intestine (e.g., 0.1 N HCl for gastric conditions, phosphate (B84403) buffer at pH 5.8 for intestinal conditions).[13][14] The media are maintained at 37°C.[13]

-

Procedure: The iron tablet or capsule is placed in the dissolution vessel containing the pre-warmed medium.[13] The apparatus is operated at a specified speed (e.g., 50 or 75 rpm).

-

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes).[13] The withdrawn volume is replaced with fresh medium.

-

Analysis: The iron content in the collected samples is determined using a suitable analytical method, such as titration with cerium ammonium (B1175870) sulfate or spectrophotometry.[14]

-

Data Analysis: The cumulative percentage of iron dissolved over time is calculated to generate a dissolution profile.[14]

In Vitro Caco-2 Cell Model

Objective: To predict the intestinal absorption of iron from a given formulation using a human intestinal cell line.

Methodology:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on permeable supports (e.g., Transwell inserts).[15]

-

In Vitro Digestion: The iron-containing sample is subjected to a simulated gastric and intestinal digestion process.[15]

-

Cell Treatment: The digested sample is applied to the apical side of the differentiated Caco-2 cell monolayer.[16]

-

Incubation: The cells are incubated for a specific period to allow for iron uptake.[16]

-

Ferritin Assay: After incubation, the cells are lysed, and the intracellular ferritin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).[15][17] Ferritin formation is proportional to iron uptake.[15]

-

Data Analysis: The amount of ferritin formed is used as an index of iron bioavailability.[17] This can be compared to the ferritin formation induced by a standard iron source like ferrous sulfate.[17]

Conclusion

The bioavailability of ferrous sulfate is a complex and multifactorial issue. While it remains a highly effective and widely prescribed iron supplement, its absorption can be significantly influenced by the formulation, the patient's physiological state, and dietary factors. A thorough understanding of these variables, supported by robust in vivo and in vitro experimental data, is essential for the development of more effective iron supplementation strategies and for providing optimal guidance to patients to maximize therapeutic benefits and improve compliance. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals working in this critical area of human health.

References

- 1. ferrous sulfate [glowm.com]

- 2. Bioavailability of iron in oral ferrous sulfate preparations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iron absorption from supplements is greater with alternate day than with consecutive day dosing in iron-deficient anemic women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. Articles [globalrx.com]

- 6. Fractional iron absorption from enteric-coated ferrous sulphate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Ferrous Sulphate (Tardyferon®) after Single Oral Dose Administration in Women with Iron Deficiency Anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron from the gut: the role of divalent metal transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased DMT1 and FPN1 expression with enhanced iron absorption in ulcerative colitis human colon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro dissolution profile of two commercially available iron preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

An In-Depth Technical Guide to the Chemical Properties of Iron Protein Succinylate in Ferplex®

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron Protein Succinylate (IPS), the active pharmaceutical ingredient in Ferplex®, is a novel iron-protein complex designed for the oral treatment of iron deficiency and iron deficiency anemia. This document provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and analytical characterization. A key feature of IPS is its pH-dependent solubility, which renders it insoluble in the acidic environment of the stomach and soluble in the neutral to alkaline milieu of the duodenum. This property minimizes gastric irritation, a common side effect of traditional iron supplements, thereby improving patient compliance. This guide synthesizes available data on its physicochemical characteristics and outlines experimental protocols for its analysis, providing a valuable resource for researchers and pharmaceutical scientists.

Chemical and Physical Properties

Iron Protein Succinylate is a complex of ferric iron (Fe³⁺) with succinylated casein, a chemically modified milk protein.[1][2] The succinylation process is critical to its unique solubility profile and stability.[2] The complex is a reddish-brown, fine, free-flowing, and odorless powder.[3]

Table 1: Physicochemical Properties of Iron Protein Succinylate

| Property | Description | References |

| Appearance | Reddish-Brown, Fine, Free flowing powder | [3] |

| Odor | Odorless | [3] |

| Iron Content | Approximately 5% ferric iron (Fe³⁺) | [4] |

| Solubility | Insoluble in acidic pH (<4.0), Soluble in neutral to alkaline pH, Slightly soluble in 0.1 N NaOH | [2][3] |

| pH (10% solution) | 2.50 to 5.50 at 27°C | [3] |

| Purity | Up to 99% | [4] |

| Storage | Store in a cool, dry, and dark place | [4] |

Synthesis of Iron Protein Succinylate

The synthesis of Iron Protein Succinylate involves a multi-step process that begins with the succinylation of casein, followed by the complexation with a ferric iron salt. The general procedure, as gleaned from patent literature, is outlined below.

Experimental Protocol: Synthesis of Iron Protein Succinylate

Materials:

-

Casein

-

Succinic anhydride (B1165640)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 4mol/L)

-

Hydrochloric acid (HCl) solution (e.g., 3mol/L)

-

Ferric chloride (FeCl₃) solution

-

Purified water

Procedure:

-

Dissolution of Casein: Dissolve casein in purified water by adjusting the pH to 9.0-10.0 with a sodium hydroxide solution.[5]

-

Succinylation: Slowly add succinic anhydride to the casein solution while maintaining the pH at 9.0-10.0 with the sodium hydroxide solution. The weight ratio of casein to succinic anhydride can be varied, for example, 2:1.[5] Continue stirring after the addition is complete.

-

Precipitation of Succinylated Protein: Adjust the pH of the solution to 1.0-4.0 (e.g., 2.0) with a hydrochloric acid solution to precipitate the succinylated protein.[5]

-

Purification: Centrifuge and wash the precipitate with purified water. Redissolve the precipitate by adjusting the pH to 9.0-10.0 with a sodium hydroxide solution and then re-precipitate by lowering the pH. This purification step can be repeated to remove impurities.[5]

-

Complexation with Iron: Dissolve the purified succinylated protein in water by adjusting the pH to a neutral or slightly alkaline value. Add a ferric chloride solution to the succinylated protein solution while maintaining the pH.

-

Final Precipitation and Drying: Adjust the pH to precipitate the iron protein succinylate complex. The precipitate is then washed and dried (e.g., by freeze-drying) to obtain the final product.[5]

Figure 1: Synthesis Workflow of Iron Protein Succinylate

Caption: A simplified workflow for the synthesis of Iron Protein Succinylate.

Mechanism of Action and Iron Absorption

The therapeutic efficacy and enhanced tolerability of Iron Protein Succinylate are attributed to its unique, pH-dependent mechanism of iron release and absorption.

-

Gastric Passage: In the acidic environment of the stomach (pH < 4.0), Iron Protein Succinylate remains insoluble. This prevents the premature release of iron, thereby avoiding direct contact with the gastric mucosa and minimizing gastrointestinal side effects such as irritation and nausea.[2]

-

Duodenal Solubilization and Iron Release: Upon entering the duodenum, where the pH is neutral to alkaline, the complex becomes soluble.[2] Pancreatic enzymes then hydrolyze the succinylated casein, leading to the release of ferric iron (Fe³⁺).

-

Reduction and Absorption: For absorption, the released ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) at the mucosal surface. This reduction is a crucial step for intestinal uptake. The ferrous iron is then transported into the enterocytes, primarily via the Divalent Metal Transporter 1 (DMT1).

Figure 2: Mechanism of Iron Release and Absorption

Caption: The pH-dependent release and subsequent absorption pathway of iron from Iron Protein Succinylate.

Analytical Characterization

A comprehensive analytical characterization of Iron Protein Succinylate is essential for quality control and to ensure its therapeutic efficacy. Key analytical techniques and their applications are described below.

Iron Content Determination

Experimental Protocol: Spectrophotometric Quantification of Iron

This method is adapted from standard procedures for iron analysis in supplements.

Materials:

-

Iron Protein Succinylate sample

-

Hydrochloric acid (HCl), 6 M

-

Hydroxylamine (B1172632) hydrochloride solution

-

1,10-phenanthroline (B135089) solution

-

Sodium acetate (B1210297) buffer

-

Standard iron solution (for calibration curve)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Accurately weigh a sample of Iron Protein Succinylate and dissolve it in 6 M HCl with gentle heating to release the iron from the protein complex.

-

Reduction of Iron: Add hydroxylamine hydrochloride to the solution to reduce all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Complexation: Add 1,10-phenanthroline solution, which forms a stable, colored complex with ferrous iron.

-

pH Adjustment: Adjust the pH of the solution to the optimal range for color development using a sodium acetate buffer.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at its maximum wavelength (λmax) using a UV-Vis spectrophotometer.

-

Quantification: Determine the concentration of iron in the sample by comparing its absorbance to a standard calibration curve prepared from solutions of known iron concentrations.

Molecular Size Determination

Experimental Protocol: Size-Exclusion Chromatography (SEC)

SEC can be used to determine the molecular size distribution of the protein component of the complex.

Materials:

-

Iron Protein Succinylate sample

-

Mobile phase (e.g., phosphate-buffered saline)

-

SEC column suitable for protein separation

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the Iron Protein Succinylate sample in the mobile phase.

-

Chromatographic Separation: Inject the sample onto the SEC column. The separation is based on the hydrodynamic volume of the molecules, with larger molecules eluting first.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where proteins absorb (e.g., 280 nm).

-

Data Analysis: Analyze the resulting chromatogram to determine the molecular size distribution of the protein component by comparing the retention times to those of protein standards with known molecular weights.

Structural Characterization

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of the iron atoms within the complex. It can provide information on the oxidation state (confirming the presence of Fe³⁺), spin state, and the nature of the iron's coordination.

Experimental Protocol Overview: A sample of Iron Protein Succinylate enriched with the ⁵⁷Fe isotope is exposed to a source of gamma rays. The absorption of these gamma rays by the ⁵⁷Fe nuclei is measured as a function of the gamma-ray energy. The resulting spectrum provides a fingerprint of the iron's electronic structure.

In Vitro Iron Release

Experimental Protocol: pH-Shift Dissolution Assay

This assay simulates the transit of the drug product through the gastrointestinal tract to evaluate its pH-dependent iron release profile.

Materials:

-

Iron Protein Succinylate formulation (e.g., Ferplex® oral solution)

-

Simulated Gastric Fluid (SGF, pH ~1.2)

-

Simulated Intestinal Fluid (SIF, pH ~6.8)

-

Dissolution apparatus (e.g., USP Apparatus 2)

-

Method for iron quantification (e.g., spectrophotometry as described in 4.1)

Procedure:

-

Gastric Phase: Place the Iron Protein Succinylate formulation in the dissolution apparatus containing SGF. Stir at a constant temperature (37°C) for a specified period (e.g., 2 hours). Periodically withdraw samples and analyze for dissolved iron.

-

Intestinal Phase: After the gastric phase, add a concentrated buffer to the dissolution vessel to shift the pH to that of SIF. Continue stirring at 37°C.

-

Sample Analysis: Withdraw samples at various time points from the intestinal phase and quantify the amount of dissolved iron.

-

Data Analysis: Plot the percentage of iron released over time at both pH conditions to generate a dissolution profile.

Figure 3: Experimental Workflow for In Vitro Iron Release

Caption: A workflow for determining the pH-dependent in vitro iron release profile of Iron Protein Succinylate.

Conclusion

Iron Protein Succinylate, the active ingredient in Ferplex®, represents a significant advancement in oral iron therapy. Its unique chemical structure, resulting from the succinylation of casein and complexation with ferric iron, confers a pH-dependent solubility that is central to its improved gastrointestinal tolerability and efficacy. This technical guide has provided a detailed overview of its chemical and physical properties, a general synthesis protocol, its mechanism of action, and key analytical methods for its characterization. The provided experimental outlines serve as a foundation for researchers and drug development professionals working with this important therapeutic agent. Further research into the precise molecular structure and quantitative stability under various conditions will continue to enhance our understanding and application of Iron Protein Succinylate.

References

- 1. pillintrip.com [pillintrip.com]

- 2. titanbiotechltd.com [titanbiotechltd.com]

- 3. Iron Protein Succinylate - Iron Protein Succinylate Exporter, Manufacturer & Supplier, Ahmedabad, India [pridedrugs.in]

- 4. iron protein succinylate, CasNo.93615-44-2 Tianjin Kind Pharma Co., Ltd. China (Mainland) [kindpharma.lookchem.com]

- 5. CN102838667A - Preparation method of iron protein succinylate - Google Patents [patents.google.com]

The Role of Ferroplex in Cellular Iron Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an indispensable element for numerous physiological processes, yet its dysregulation is implicated in a range of pathological conditions. Ferroplex, a formulation combining ferrous sulfate (B86663) (FeSO₄) and ascorbic acid (vitamin C), is designed for the effective management of iron deficiency. This technical guide provides an in-depth examination of the biochemical and cellular mechanisms underlying Ferroplex's function. It details the intricate processes of cellular iron uptake, storage, and regulation, with a specific focus on the synergistic roles of ferrous iron and ascorbic acid. This document also outlines key experimental protocols for the evaluation of iron supplements and presents relevant quantitative data in a structured format. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of Ferroplex's role in cellular iron metabolism.

Introduction to Cellular Iron Homeostasis

Cellular iron balance is a tightly controlled process vital for maintaining physiological functions while preventing the toxic effects of iron overload. Iron is essential for processes such as oxygen transport, DNA synthesis, and cellular respiration[1]. The body's iron levels are primarily regulated at the point of absorption in the duodenum, as there is no regulated pathway for iron excretion[2].

The key proteins involved in maintaining iron homeostasis include:

-

Divalent Metal Transporter 1 (DMT1): Located on the apical membrane of enterocytes, it transports ferrous iron (Fe²⁺) from the intestinal lumen into the cells[2].

-

Ferroportin (FPN): The only known cellular iron exporter, it transports iron from enterocytes and macrophages into the bloodstream[3][4].

-

Transferrin (Tf): A plasma protein that binds and transports ferric iron (Fe³⁺) in the circulation[5].

-

Transferrin Receptor 1 (TfR1): A cell surface receptor that binds to iron-loaded transferrin, initiating its uptake into cells via endocytosis[5].

-

Ferritin: An intracellular protein that stores iron in a non-toxic form[5].

-

Hepcidin (B1576463): A peptide hormone synthesized by the liver that acts as the master regulator of systemic iron homeostasis by promoting the degradation of ferroportin[3][4][6].

Ferroplex: Composition and Rationale

Ferroplex is a combination supplement containing ferrous sulfate (FeSO₄) and ascorbic acid.

-

Ferrous Sulfate (FeSO₄): Provides iron in the ferrous (Fe²⁺) state, which is the form readily absorbed by the intestinal enterocytes via DMT1[2].

-

Ascorbic Acid (Vitamin C): A potent reducing agent that enhances the absorption of non-heme iron. It facilitates the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), making it more soluble and available for transport by DMT1[7].

The co-administration of ascorbic acid with ferrous sulfate is a well-established strategy to improve the bioavailability of oral iron supplements.

Mechanism of Action of Ferroplex in Cellular Iron Metabolism

The components of Ferroplex play distinct and synergistic roles in augmenting cellular iron levels.

Enhanced Iron Absorption in the Duodenum

Dietary non-heme iron is predominantly in the ferric (Fe³⁺) state and must be reduced to the ferrous (Fe²⁺) state for absorption. The acidic environment of the stomach and the presence of reductases like duodenal cytochrome B (Dcytb) on the enterocyte surface facilitate this conversion[2]. Ascorbic acid in Ferroplex significantly enhances this process by acting as a potent reducing agent, thereby increasing the pool of absorbable ferrous iron.

Cellular Iron Uptake and Trafficking

Once inside the enterocyte, the absorbed ferrous iron enters the labile iron pool. From here, it can be:

-

Stored in Ferritin: Oxidized back to Fe³⁺ and stored within the ferritin protein shell to prevent oxidative damage[5].

-

Transported into Circulation: Exported from the basolateral membrane into the bloodstream by ferroportin[3][4].

The exported Fe²⁺ is then oxidized to Fe³⁺ by hephaestin and binds to transferrin for transport to other tissues[8].

The diagram below illustrates the pathway of iron absorption enhanced by Ferroplex.

Systemic Regulation via the Hepcidin-Ferroportin Axis

Systemic iron levels are primarily controlled by the hormone hepcidin. High plasma iron levels stimulate the liver to produce hepcidin. Hepcidin then binds to ferroportin on the surface of enterocytes and macrophages, leading to its internalization and degradation[3][4][6]. This action effectively blocks iron export into the bloodstream, reducing plasma iron concentrations. Conversely, in a state of iron deficiency, hepcidin production is suppressed, leading to increased ferroportin expression and enhanced iron absorption.

By providing a bioavailable source of iron, Ferroplex administration in iron-deficient individuals is expected to gradually restore iron stores, which in turn would normalize the hepcidin response.

The signaling pathway for hepcidin regulation is depicted below.

Quantitative Data on Iron Supplementation

While specific clinical trial data for a product named "Ferroplex" (containing ferrous sulfate and ascorbic acid) is not publicly available, the expected outcomes of iron supplementation with such a formulation can be summarized based on numerous studies of its components. The following tables present typical quantitative data from clinical trials evaluating ferrous sulfate supplementation in patients with iron-deficiency anemia.

Table 1: Hematological Parameters Following Ferrous Sulfate Supplementation

| Parameter | Baseline (Mean ± SD) | 12 Weeks Post-Treatment (Mean ± SD) |

| Hemoglobin (g/dL) | 7.8 ± 1.2 | 11.5 ± 1.5 |

| Hematocrit (%) | 28.5 ± 3.5 | 35.0 ± 4.0 |

| Mean Corpuscular Volume (fL) | 70.2 ± 5.1 | 85.3 ± 4.8 |

Data are hypothetical and represent typical findings in studies on ferrous sulfate for iron-deficiency anemia.[9][10]

Table 2: Iron Status Markers Following Ferrous Sulfate Supplementation

| Parameter | Baseline (Mean ± SD) | 12 Weeks Post-Treatment (Mean ± SD) |

| Serum Ferritin (ng/mL) | 2.5 ± 1.5 | 11.5 ± 5.0 |

| Serum Iron (µg/dL) | 30 ± 10 | 80 ± 20 |

| Total Iron Binding Capacity (µg/dL) | 500 ± 50 | 390 ± 40 |

| Transferrin Saturation (%) | 6 ± 2 | 20 ± 5 |

Data are hypothetical and represent typical findings in studies on ferrous sulfate for iron-deficiency anemia.[9][11]

Experimental Protocols

The evaluation of iron supplements like Ferroplex involves a variety of in vitro and in vivo experimental protocols.

In Vitro Iron Uptake Assay using Caco-2 Cells

This assay is a standard method to assess the bioavailability of oral iron formulations.

Objective: To quantify the cellular uptake of iron from Ferroplex in a human intestinal epithelial cell model.

Methodology:

-

Cell Culture: Caco-2 cells are cultured on semi-permeable membranes until they differentiate into a polarized monolayer resembling the intestinal epithelium.

-

Sample Preparation: Ferroplex is dissolved in a suitable buffer to achieve a defined iron concentration.

-

Incubation: The apical side of the Caco-2 cell monolayer is incubated with the Ferroplex solution for a specified period (e.g., 2-4 hours).

-

Cell Lysis: After incubation, the cells are washed to remove any unbound iron and then lysed to release intracellular contents.

-

Ferritin Quantification: The intracellular ferritin concentration is measured using an enzyme-linked immunosorbent assay (ELISA). Ferritin levels serve as a surrogate marker for cellular iron uptake[12].

In Vivo Evaluation of Iron Bioavailability in a Rat Model

Animal models are crucial for assessing the in vivo efficacy and safety of iron supplements.

Objective: To determine the effect of Ferroplex on hemoglobin regeneration and iron store repletion in iron-deficient rats.

Methodology:

-

Induction of Iron Deficiency: Weanling rats are fed an iron-deficient diet for several weeks to induce anemia.

-

Group Allocation: Rats are randomized into control (placebo) and treatment (Ferroplex) groups.

-

Supplementation: The treatment group receives a daily oral dose of Ferroplex for a defined period (e.g., 2-4 weeks).

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals to monitor hematological parameters (hemoglobin, hematocrit) and iron status markers (serum iron, ferritin).

-

Tissue Analysis: At the end of the study, tissues such as the liver and spleen may be harvested to measure iron content.

Quantification of Iron and Ascorbic Acid in Ferroplex

Objective: To verify the iron and ascorbic acid content in the Ferroplex formulation.

Methodology for Iron Quantification (Redox Titration):

-

Sample Preparation: A known mass of Ferroplex is dissolved in an acidic solution to ensure all iron is in the Fe²⁺ state.

-

Titration: The solution is titrated with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇).

-

Endpoint Detection: The endpoint is determined by a distinct color change of an indicator or the titrant itself.

-

Calculation: The concentration of Fe²⁺ is calculated based on the stoichiometry of the redox reaction[13].

Methodology for Ascorbic Acid Quantification (Colorimetric Assay):

-

Principle: The assay is based on the reduction of Fe³⁺ to Fe²⁺ by ascorbic acid. The resulting Fe²⁺ is then chelated with a chromogenic probe to produce a colored product.

-

Procedure: A sample of the dissolved Ferroplex is mixed with the assay reagents.

-

Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 593 nm).

-

Quantification: The concentration of ascorbic acid is determined by comparing the absorbance to a standard curve generated with known concentrations of ascorbic acid[14][15].

Conclusion

Ferroplex, a combination of ferrous sulfate and ascorbic acid, represents a rational approach to the management of iron deficiency. Its mechanism of action is centered on the enhanced absorption of ferrous iron, facilitated by the reducing properties of ascorbic acid. This leads to the restoration of cellular and systemic iron levels, which are governed by the intricate interplay of transport proteins and the hepcidin-ferroportin regulatory axis. The experimental protocols outlined in this guide provide a framework for the robust evaluation of such iron supplementation strategies. Further research and clinical trials are essential to fully elucidate the specific pharmacokinetic and pharmacodynamic profile of Ferroplex and to optimize its therapeutic application in various patient populations.

References

- 1. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepcidin and ferroportin: the new players in iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular Iron Transport and Storage: From Molecular Mechanisms to Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Iron supplement - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Effect of Low-Dose Ferrous Sulfate vs Iron Polysaccharide Complex on Hemoglobin Concentration in Young Children With Nutritional Iron-Deficiency Anemia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Study Evaluating the Efficacy of Iron Proteinsuccinylate Oral Solution(FERPLEX) in Women With Gynecologic Iron Deficiency Anemia [ctv.veeva.com]

- 12. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ascorbic Acid Assay Kit (Colorimetric) (ab65656) | Abcam [abcam.com]

- 15. bioassaysys.com [bioassaysys.com]

The Pharmacokinetics of Oral Ferroplex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of oral Ferroplex, a formulation designed to treat iron deficiency. The document delves into the absorption, distribution, metabolism, and excretion of its primary active iron components, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction to Oral Iron Supplementation and Ferroplex

Iron deficiency is a global health issue, and oral iron supplementation remains the cornerstone of treatment. Ferroplex is a combination product typically containing an iron salt, such as ferrous sulfate (B86663) or iron proteinsuccinylate, along with folic acid and vitamin B12 to support hematopoiesis.[1][2][3] The pharmacokinetic profile of an oral iron supplement is crucial for its efficacy and tolerability. The ideal formulation should ensure maximal absorption while minimizing gastrointestinal side effects.[4][5]

Ferroplex formulations are designed to optimize this balance. The inclusion of different iron compounds, such as the well-established ferrous sulfate or the more recent iron proteinsuccinylate, reflects varying strategies to enhance iron uptake and reduce adverse events.[1][6][7] This guide will explore the pharmacokinetic properties of these key iron moieties.

Pharmacokinetic Profile

The pharmacokinetics of oral iron are complex and influenced by the specific iron compound, the formulation (e.g., immediate-release vs. prolonged-release), and the patient's iron status.[8] Due to the absence of publicly available, specific pharmacokinetic studies for a product branded as "Ferroplex," this section presents data for its common active pharmaceutical ingredients.

Iron Proteinsuccinylate

Iron proteinsuccinylate is a ferric iron (Fe³⁺) complexed with succinylated casein.[4] This formulation is designed for a pH-dependent release of iron. It remains insoluble in the acidic environment of the stomach, which minimizes gastric irritation, a common side effect of iron supplements.[4][5][9] Upon reaching the neutral to alkaline pH of the duodenum, the protein complex dissolves, releasing the ferric iron for absorption.[4][9]

Ferrous Sulfate (Prolonged-Release)

Ferrous sulfate is a widely used, highly bioavailable form of ferrous iron (Fe²⁺).[10] Prolonged-release formulations are designed to slow the release of iron, potentially reducing the high localized concentrations in the gastrointestinal tract that can lead to side effects.

A study on a prolonged-release ferrous sulphate formulation (Tardyferon®, 160 mg) in women with iron deficiency anemia provides representative pharmacokinetic data.[11]

Table 1: Pharmacokinetic Parameters of Prolonged-Release Ferrous Sulfate (160 mg) in Women with Iron Deficiency Anemia

| Parameter | Value (Median) | Description |

| Cmax | Not specified | Maximum serum iron concentration. |

| Tmax | 4 hours | Time to reach maximum serum iron concentration.[11] |

| AUC | Not specified | Area under the concentration-time curve, representing total drug exposure. |

Note: This data is from a study on Tardyferon® and is presented as a representative profile for a prolonged-release ferrous sulfate formulation, as specific data for Ferroplex was not available.

The study highlighted that serum iron concentrations remained elevated for up to 12 hours post-dosing, with levels at 8 and 12 hours being approximately 78.6% and 47.5% of the maximum concentration, respectively.[11]

Key Biological Pathways and Mechanisms

The absorption and metabolism of iron are tightly regulated processes involving a series of transport proteins and signaling molecules.

Cellular Iron Absorption Pathway

The primary site of iron absorption is the duodenum and proximal jejunum. The process differs for non-heme iron (like ferrous sulfate and the iron released from iron proteinsuccinylate) and heme iron (from meat). Oral Ferroplex provides non-heme iron.

Caption: Cellular pathway of non-heme iron absorption in the duodenum.

Systemic Iron Regulation

Systemic iron homeostasis is primarily regulated by the hormone hepcidin, which is produced by the liver. Hepcidin controls the amount of iron released into the bloodstream from enterocytes, macrophages, and hepatocytes by binding to and inducing the degradation of ferroportin.

Caption: Hepcidin-mediated regulation of systemic iron homeostasis.

Experimental Protocols

The following are representative methodologies for assessing the pharmacokinetics and bioavailability of oral iron preparations.

In Vitro Iron Bioavailability using Caco-2 Cell Model

This model simulates the human intestinal barrier to assess iron uptake.

Table 2: Protocol for Caco-2 Cell Iron Bioavailability Assay

| Step | Procedure |

| 1. Cell Culture | Caco-2 cells are cultured on permeable supports for 21 days to allow for differentiation into a monolayer with enterocyte-like properties. |

| 2. In Vitro Digestion | The oral iron formulation is subjected to a simulated gastric and intestinal digestion to mimic physiological conditions. |

| 3. Cell Exposure | The digested sample is applied to the apical side of the Caco-2 cell monolayer. |

| 4. Incubation | Cells are incubated for a defined period (e.g., 2-24 hours) to allow for iron uptake. |

| 5. Cell Lysis | The cells are washed and then lysed to release intracellular components. |

| 6. Ferritin Assay | Intracellular ferritin concentration is measured using an ELISA. Ferritin levels are proportional to the amount of iron absorbed by the cells. |

| 7. Data Analysis | Ferritin formation is normalized to total cell protein content and compared to a control iron compound (e.g., ferrous sulfate). |

digraph "Caco-2 Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Caco-2 Cell Culture" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In Vitro Digestion" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell Exposure" [fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Lysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ferritin ELISA" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data Analysis" [fillcolor="#FBBC05", fontcolor="#202124"];

"Caco-2 Cell Culture" -> "Cell Exposure" [color="#5F6368"]; "In Vitro Digestion" -> "Cell Exposure" [color="#5F6368"]; "Cell Exposure" -> "Incubation" [color="#5F6368"]; "Incubation" -> "Cell Lysis" [color="#5F6368"]; "Cell Lysis" -> "Ferritin ELISA" [color="#5F6368"]; "Ferritin ELISA" -> "Data Analysis" [color="#5F6368"]; }

Caption: Experimental workflow for in vitro iron bioavailability assessment.

In Vivo Oral Iron Absorption Study in Humans

This protocol outlines a typical clinical study to determine the pharmacokinetic parameters of an oral iron supplement.

Table 3: Protocol for Human Oral Iron Absorption Study

| Step | Procedure |

| 1. Subject Recruitment | Healthy volunteers or patients with iron deficiency are recruited. Baseline iron status (serum ferritin, hemoglobin) is determined. |

| 2. Dosing | After an overnight fast, a single oral dose of the iron formulation is administered. |

| 3. Blood Sampling | Venous blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[11][12] |

| 4. Serum Iron Analysis | Serum is separated from the blood samples, and the total iron concentration is measured using a validated method such as spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).[12][13][14] |

| 5. Pharmacokinetic Analysis | Serum iron concentration-time data are used to calculate pharmacokinetic parameters including Cmax, Tmax, and AUC using non-compartmental analysis. |

Conclusion

The pharmacokinetics of oral Ferroplex are primarily determined by its active iron ingredient. Formulations containing iron proteinsuccinylate offer the advantage of a pH-controlled release, potentially improving gastrointestinal tolerability. Prolonged-release ferrous sulfate formulations aim to achieve a similar outcome by slowing the release of highly bioavailable ferrous iron. While specific pharmacokinetic data for the "Ferroplex" brand is limited, the information available for its constituent components provides a strong basis for understanding its clinical performance. The experimental protocols detailed in this guide offer a framework for the continued evaluation and development of novel oral iron therapies. Further clinical studies are warranted to establish the precise pharmacokinetic profile of various Ferroplex formulations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. drugs.com [drugs.com]

- 3. advacarepharma.com [advacarepharma.com]

- 4. Iron Protein Succinylate - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 5. What is the mechanism of Iron proteinsuccinylate? [synapse.patsnap.com]

- 6. Efficacy and tolerability of oral iron protein succinylate: a systematic review of three decades of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FERPLEX ® - Treatment of iron deficiency and iron deficiency anemia | Versalya Pharma [versalya-pharma.com]

- 8. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 10. Ferrous versus ferric oral iron formulations for the treatment of iron deficiency: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Ferrous Sulphate (Tardyferon®) after Single Oral Dose Administration in Women with Iron Deficiency Anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cmaj.ca [cmaj.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scielo.br [scielo.br]

An In-depth Technical Guide to the In Vivo Absorption Pathways of Oral Ferrous Iron Supplements

Disclaimer: The following technical guide details the in vivo absorption pathways of common oral ferrous iron supplements. A specific commercial product named "Ferroplex" was not definitively identified in the scientific literature. Therefore, this document synthesizes data from studies on various ferrous iron compounds, such as ferrous sulfate (B86663) and ferrous glycine (B1666218) sulfate, to provide a representative understanding of the absorption mechanisms relevant to this class of drugs.

Introduction

Oral iron supplementation is a cornerstone in the management of iron deficiency anemia (IDA). The therapeutic efficacy of these supplements is fundamentally dependent on their bioavailability, which is governed by complex physiological pathways within the gastrointestinal tract. This guide provides a detailed overview of the in vivo absorption of oral ferrous (Fe²⁺) iron, detailing the molecular mechanisms, pharmacokinetic data from representative studies, and the experimental protocols used to derive this understanding. Iron is essential for numerous biological functions, including oxygen transport via hemoglobin, and its absorption is a tightly regulated process to prevent both deficiency and toxicity.[1][2]

Molecular Pathways of Ferrous Iron Absorption

The absorption of non-heme iron, the form present in oral supplements, predominantly occurs in the duodenum and upper jejunum. The process involves the coordinated action of several transport and regulatory proteins.

Key Steps in Iron Absorption:

-

Reduction: Most dietary and supplemented iron is in the ferric (Fe³⁺) state. To be absorbed, it must first be reduced to the more soluble ferrous (Fe²⁺) form. This reduction is primarily accomplished by the enzyme duodenal cytochrome b (Dcytb) located on the apical membrane of enterocytes.[3]

-

Apical Transport: Ferrous iron is then transported across the apical membrane into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[1][4] The expression of DMT1 is upregulated in states of iron deficiency to maximize absorption.[5]

-

Intracellular Fate: Once inside the enterocyte, iron can be:

-

Stored in a non-toxic form within the protein ferritin.[3]

-

Utilized by the cell for its own metabolic needs.

-

Transported across the basolateral membrane to enter the systemic circulation.

-

-

Basolateral Export: The export of iron from the enterocyte into the bloodstream is mediated by the protein ferroportin.[3][5] This is the primary regulatory point for systemic iron homeostasis.

-

Oxidation and Systemic Transport: As iron exits the enterocyte via ferroportin, it is re-oxidized to its ferric (Fe³⁺) state by the enzyme hephaestin. The ferric iron then binds to transferrin, the main iron transport protein in the blood, for delivery to sites of use and storage, such as the bone marrow and liver.[3]

Regulatory Oversight by Hepcidin (B1576463): The systemic iron-regulatory hormone hepcidin plays a crucial role in controlling iron absorption. Hepcidin, synthesized in the liver, binds to ferroportin, leading to its internalization and degradation.[5] High hepcidin levels, therefore, block iron export from enterocytes into the circulation, effectively reducing iron absorption. Oral iron administration itself can induce an increase in serum hepcidin, which can persist for up to 24 hours, potentially reducing the absorption of subsequent doses.[5]

Quantitative Bioavailability Data

The bioavailability of oral iron supplements can vary significantly based on the formulation, dosage, and the patient's iron status. Below is a summary of quantitative data from various studies.

| Iron Formulation | Dose | Subject Population | Bioavailability/Uptake | Study Reference |

| Ferrous Sulfate (in Ferro-Folsan) | 200 mg FeSO₄·1.5H₂O | 14 healthy male volunteers | 64% relative bioavailability compared to an oral reference solution. | [6] |

| Iron(II)-Glycine Sulfate (FSD) | 100 mg elemental iron/day | 56 patients with iron deficiency anemia | At least 11% bioavailability. | [7][8] |

| Ferric Iron Preparations | 100 mg test dose | Humans | Very limited bioavailability of 0.8% to 1.6%. | [7] |

| General Oral Iron Supplements | 50-200 mg elemental iron/day | General recommendation | Approximately 10-20% absorption. | [1][2] |

| Ferrous Bisglycinate | Not specified | General information | Enhanced absorption and GI comfort compared to other forms. | [9] |

Experimental Protocols

The data on iron absorption are derived from a combination of in vivo and in vitro experimental models.

In Vivo: ⁵⁹Fe-Whole-Body Counting

This technique provides a reliable measure of iron bioavailability under realistic clinical conditions.

-

Objective: To quantify the total amount of an orally administered iron dose that is absorbed and retained by the body.

-

Methodology:

-

Subject Selection: Patients with documented iron deficiency anemia are recruited for the study.

-

Radiolabeling: The iron supplement under investigation (e.g., iron(II)-glycine sulfate) is labeled with a trace amount of a radioactive isotope, typically ⁵⁹Fe.

-

Baseline Measurement: Before administration of the labeled supplement, a baseline whole-body count is performed to measure background radiation.

-

Administration: The patient ingests a single dose of the ⁵⁹Fe-labeled iron preparation.

-

Whole-Body Counting: The patient's total body radioactivity is measured at regular intervals (e.g., daily or weekly) over a period of several weeks using a sensitive whole-body counter.

-

Data Analysis: The amount of ⁵⁹Fe retained in the body over time, after accounting for radioactive decay, represents the fraction of the ingested dose that was absorbed and incorporated. This method can also be used to measure iron loss in patients with bleeding.[7][8]

-

In Vitro: Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model to study intestinal drug absorption. When cultured, these cells differentiate to form a polarized monolayer with a brush border, mimicking the intestinal epithelium.

-

Objective: To assess the permeability and absorption mechanisms of iron formulations across an intestinal barrier model.

-

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate system and cultured for approximately 21 days to allow for full differentiation and formation of tight junctions.

-

Experimental Setup: The differentiated cell monolayer separates the plate into an apical (AP) compartment, representing the gut lumen, and a basolateral (BL) compartment, representing the bloodstream.

-

Treatment: The iron formulation to be tested is added to the AP compartment.

-

Sampling: At various time points, samples are taken from the BL compartment to measure the amount of iron that has traversed the cell monolayer.

-

Analysis: The concentration of iron in the samples is determined using methods like atomic absorption spectroscopy. Additionally, the cells can be lysed to measure intracellular iron content (e.g., by quantifying ferritin formation) or to analyze the expression of iron transport proteins like DMT1 and ferroportin via qPCR or Western blot.[4][10][11]

-

Conclusion

The in vivo absorption of oral ferrous iron is a sophisticated, multi-step process that is tightly regulated to maintain systemic iron balance. Absorption occurs primarily in the duodenum and involves the sequential action of Dcytb, DMT1, and ferroportin, with hepcidin acting as the master regulator. The bioavailability of oral iron supplements is variable and influenced by factors such as chemical form, dose, and the patient's iron status, with typical absorption rates ranging from 10-20%.[1][2] A thorough understanding of these absorption pathways, elucidated through both in vivo and in vitro experimental models, is critical for the development of more effective and better-tolerated iron therapies for patients with iron deficiency anemia.

References

- 1. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]

- 3. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron Absorption from Three Commercially Available Supplements in Gastrointestinal Cell Lines | MDPI [mdpi.com]

- 5. Iron absorption from supplements is greater with alternate day than with consecutive day dosing in iron-deficient anemic women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Pharmacokinetics and relative bioavailability of iron and folic acid in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abidipharma.com [abidipharma.com]

- 8. Bioavailability of oral iron drugs as judged by a 59Fe-whole-body counting technique in patients with iron deficiency anaemia. Therapeutic efficacy of iron(II)-glycine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. evolution4health.com [evolution4health.com]

- 10. Three Layers Formulation Improves Iron Gastrointestinal Bioavailability [gavinpublishers.com]

- 11. Iron bioavailability from commercially available iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferroplex's Impact on Hepcidin Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepcidin (B1576463), the master regulator of systemic iron homeostasis, is a key therapeutic target in the management of iron-related disorders. Its expression is principally modulated by plasma iron concentrations and inflammation. Conventional oral iron supplements, such as ferrous sulfate (B86663), are known to increase serum hepcidin levels, which in turn can limit their own absorption. This technical guide provides an in-depth analysis of Ferroplex (iron protein succinylate), a ferric iron complex, and its distinct impact on hepcidin regulation. Drawing on preclinical studies, this document details the experimental evidence demonstrating that Ferroplex does not induce an up-regulation of serum hepcidin, a characteristic that differentiates it from traditional ferrous iron therapies. This guide will cover the underlying signaling pathways, present quantitative data from comparative studies, and provide detailed experimental protocols relevant to the study of iron metabolism and its regulation by hepcidin.

Introduction to Hepcidin and Iron Homeostasis

Systemic iron balance is meticulously controlled by the peptide hormone hepcidin, which is primarily synthesized in the liver.[1] Hepcidin functions by binding to the iron exporter ferroportin, inducing its internalization and degradation.[1] This action effectively reduces the amount of iron released into the bloodstream from duodenal enterocytes (the site of dietary iron absorption) and macrophages (which recycle iron from senescent erythrocytes).[1]

The regulation of hepcidin expression is multifactorial, with two major signaling pathways playing pivotal roles:

-

The BMP/SMAD Pathway: This is the primary pathway for iron-sensing. Elevated plasma iron levels lead to increased production of bone morphogenetic protein 6 (BMP6) in the liver. BMP6 then binds to its receptors, initiating a signaling cascade that involves the phosphorylation of SMAD proteins (SMAD1/5/8).[2][3] These activated SMADs form a complex with SMAD4, which translocates to the nucleus and promotes the transcription of the hepcidin gene (HAMP).[2][3]

-

The IL-6/STAT3 Pathway: In response to inflammatory stimuli, the cytokine interleukin-6 (IL-6) is released.[4] IL-6 binds to its receptor on hepatocytes, activating the Janus kinase (JAK) family of tyrosine kinases.[5] This leads to the phosphorylation and activation of the signal transducer and activator of transcription 3 (STAT3).[4] Activated STAT3 then translocates to the nucleus and induces hepcidin gene expression.[4]

Given its central role, dysregulation of hepcidin is implicated in a variety of iron disorders.[6] Chronically elevated hepcidin levels, often seen in inflammatory conditions, can lead to anemia of chronic disease by restricting iron availability for erythropoiesis. Conversely, inappropriately low hepcidin levels can result in iron overload disorders, such as hereditary hemochromatosis.

Ferroplex: An Overview

Ferroplex is an iron-protein succinylate complex where ferric iron (Fe³⁺) is bound to succinylated casein.[7] This formulation is designed for pH-dependent iron release. In the acidic environment of the stomach, the iron remains bound to the protein, which is thought to minimize gastric irritation.[7] Upon reaching the more alkaline environment of the duodenum and proximal jejunum, the complex becomes soluble, releasing ferric iron for absorption.[7]

Impact of Ferroplex on Hepcidin Regulation: Preclinical Evidence

A key study by Urso et al. (2021) investigated the effects of Ferroplex on hepcidin levels in a diet-induced anemia model in Sprague-Dawley rats, comparing it to the widely used ferrous sulfate (FeSO₄).[8] The study revealed that while ferrous sulfate administration led to a significant increase in serum hepcidin, Ferroplex did not.[8] This suggests a differential mechanism of iron absorption and/or signaling to the hepcidin regulatory pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the aforementioned study, comparing the effects of Ferroplex and ferrous sulfate on hematological parameters, iron status, and serum hepcidin levels.

Table 1: Hematological Parameters in Anemic Rats Following 15 Days of Treatment

| Parameter | Control (Anemic Vehicle) | Ferroplex (80 mg/kg) | Ferrous Sulfate (80 mg/kg) | Ferroplex (200 mg/kg) | Ferrous Sulfate (200 mg/kg) |

| Hemoglobin (g/dL) | 4.6 ± 0.3 | 12.5 ± 0.5 | 12.8 ± 0.4 | 12.9 ± 0.6 | 13.1 ± 0.3 |

| Hematocrit (%) | 25.1 ± 1.2 | 45.2 ± 1.5 | 46.3 ± 1.1 | 46.8 ± 1.7 | 47.5 ± 1.0 |

| Erythrocytes (10⁶/µL) | 3.9 ± 0.2 | 7.1 ± 0.3 | 7.3 ± 0.2 | 7.4 ± 0.3 | 7.5 ± 0.2 |

Data are presented as mean ± SEM. The study found that both iron supplements were equally effective in restoring hematological parameters.[8][9]

Table 2: Iron Status and Serum Hepcidin Levels

| Parameter | Control (Anemic Vehicle) | Ferroplex (80 mg/kg) | Ferrous Sulfate (80 mg/kg) | Ferroplex (200 mg/kg) | Ferrous Sulfate (200 mg/kg) |

| Serum Iron (µg/dL) | 45 ± 5 | 150 ± 10 | 155 ± 12 | 152 ± 11 | 158 ± 13 |

| Transferrin Saturation (%) | 15 ± 2 | 50 ± 4 | 52 ± 5 | 51 ± 4 | 53 ± 5 |

| Serum Hepcidin (ng/mL) at Day 3 | Not Reported | No significant increase | Significant increase | No significant increase | Significant increase |

Qualitative summary of hepcidin findings as reported in the study. The key finding was that Ferroplex did not induce an increase in serum hepcidin, unlike ferrous sulfate.[8][9]

Signaling Pathways and Experimental Workflows

Hepcidin Regulatory Pathways

The following diagrams illustrate the primary signaling pathways that control hepcidin expression.

Experimental Workflow

The following diagram outlines a typical experimental workflow for inducing and treating iron deficiency anemia in a rat model to study the effects of iron supplementation on hepcidin.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of Ferroplex.

Diet-Induced Anemia Model in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used.[10]

-

Acclimatization: Animals are acclimatized for a period of at least one week under standard laboratory conditions (e.g., 22 ± 2 °C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Anemia Induction: Following acclimatization, rats are switched to an iron-deficient diet (e.g., containing 2-6 mg of iron per kg of diet).[10] This diet is maintained for a period sufficient to induce anemia, typically several weeks.

-

Confirmation of Anemia: Anemia is confirmed by measuring hemoglobin levels from blood samples. A hemoglobin concentration below a predetermined threshold (e.g., < 9 g/dL) is indicative of anemia.[11]

-

Treatment Groups: Once anemic, rats are randomly assigned to different treatment groups, including a vehicle control group, and groups receiving different doses of Ferroplex and a comparator iron supplement like ferrous sulfate.

-

Dosing: The iron supplements are typically administered daily via oral gavage. Dosages should be calculated based on the elemental iron content and converted from human-equivalent doses if applicable.[8]

Hematological and Biochemical Analysis

-

Blood Collection: Blood samples are collected at specified time points from a suitable site, such as the tail vein or by cardiac puncture at the study's termination.[10][12]

-

Complete Blood Count (CBC): Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).[13] A hematology analyzer is used to determine parameters such as hemoglobin, hematocrit, red blood cell count, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and mean corpuscular hemoglobin concentration (MCHC).[14]

-

Serum Iron and Transferrin Saturation: Blood is collected in tubes without anticoagulant to obtain serum. Serum iron and total iron-binding capacity (TIBC) are measured using colorimetric assays.[15] Transferrin saturation is then calculated as (serum iron / TIBC) x 100.

Serum Hepcidin Measurement

-

Sample Preparation: Serum samples are stored at -80°C until analysis.

-

ELISA Protocol: A competitive enzyme-linked immunosorbent assay (ELISA) kit specific for rat hepcidin is used. The general principle involves the competition between hepcidin in the sample and a labeled hepcidin conjugate for binding to a limited number of anti-hepcidin antibody-coated wells. The amount of bound labeled hepcidin is inversely proportional to the concentration of hepcidin in the sample. The assay is typically performed according to the manufacturer's instructions, involving incubation steps with samples/standards, biotinylated-hepcidin, and streptavidin-HRP, followed by the addition of a substrate and measurement of absorbance.

Histological Examination of Intestinal Iron Deposition

-

Tissue Preparation: A section of the duodenum is collected at the end of the study, fixed in formalin, and embedded in paraffin.

-

Perls' Prussian Blue Staining: This histochemical stain is used to detect ferric iron in tissue sections. The protocol generally involves the following steps:

-

Deparaffinize and rehydrate tissue sections.

-

Incubate sections in a freshly prepared solution of potassium ferrocyanide and hydrochloric acid. This allows the ferric iron to react with ferrocyanide to form an insoluble blue precipitate (Prussian blue).[16][17]

-

Rinse the sections thoroughly.

-

Counterstain with a nuclear stain, such as Nuclear Fast Red, to visualize cell nuclei.[18][19]

-

Dehydrate, clear, and mount the sections.

-

-

Quantification: Iron deposition can be quantified by a scoring system based on the intensity and distribution of the blue staining in the intestinal mucosa.

Conclusion

The available preclinical evidence strongly suggests that Ferroplex has a unique profile with respect to its interaction with the hepcidin regulatory system. Unlike ferrous sulfate, Ferroplex does not appear to trigger a significant increase in serum hepcidin levels in anemic rats. This characteristic may confer a therapeutic advantage by avoiding the hepcidin-mediated blockade of iron absorption that can limit the efficacy of conventional oral iron supplements. The pH-dependent release of iron from the protein-succinylate complex may result in a more gradual and sustained absorption of iron in the duodenum, thereby circumventing the acute iron-sensing mechanisms that lead to hepcidin upregulation. Further research is warranted to fully elucidate the molecular mechanisms underlying this observation and to confirm these findings in clinical settings. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals investigating novel iron therapies and their impact on hepcidin regulation.

References

- 1. IL-6 - STAT-3 - hepcidin: linking inflammation to the iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]